4-Chloro-2-(trifluoromethyl)aniline

Overview

Description

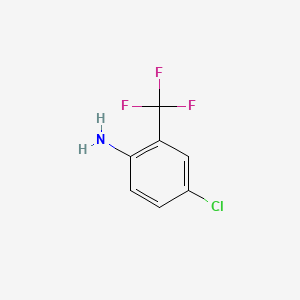

4-Chloro-2-(trifluoromethyl)aniline (CAS 445-03-4, molecular formula C₇H₅ClF₃N) is a halogenated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the 2-position and a chlorine atom at the 4-position of the benzene ring. The compound is also known by synonyms such as 2-amino-5-chlorobenzotrifluoride and 5-chloro-2-aminobenzotrifluoride . Its molecular weight is 195.57 g/mol, with a logP value of 2.84, indicating moderate lipophilicity .

The electron-withdrawing trifluoromethyl and chlorine substituents significantly influence its electronic properties, reducing the electron density of the aromatic ring. This enhances its reactivity in electrophilic aromatic substitution (EAS) and coordination chemistry, enabling applications in agrochemicals, pharmaceuticals, and materials science . For example, it serves as a precursor in synthesizing 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a key intermediate in bioactive molecules .

Mechanism of Action

Target of Action

It is known to be a biologically active compound .

Mode of Action

It is known to be a useful building block in the synthesis of various valuable fluorine-containing molecules and heterocyclic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chlorobenzotrifluoride. For instance, it is recommended to avoid release to the environment due to its potential hazards .

Biological Activity

4-Chloro-2-(trifluoromethyl)aniline is an aromatic amine notable for its unique electronic properties and diverse biological activities. This compound, characterized by a chloro group and a trifluoromethyl group on the benzene ring, has garnered attention in pharmacological research due to its potential applications in various therapeutic areas.

- Chemical Formula : C7H5ClF3N

- Molecular Weight : 195.57 g/mol

- CAS Number : 175205-77-3

The presence of the electronegative trifluoromethyl group significantly influences the compound's reactivity and biological activity, enhancing its metabolic stability compared to other aniline derivatives .

Biological Activities

This compound exhibits several notable biological activities:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Antagonistic Activity : Studies have shown that this compound has antagonistic effects on specific receptors, including the P2X3 receptor, which is involved in pain signaling pathways. The introduction of trifluoromethyl groups has been linked to increased metabolic stability and altered activity profiles .

- Metabolic Stability : The trifluoromethyl substitution results in a significant increase in metabolic stability, making it a promising candidate for further drug development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that variations in halide substitutions can affect biological activity significantly. The following table summarizes findings related to structural modifications:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloroaniline | Contains only one chloro group | More basic than this compound |

| 2-Trifluoromethylphenylamine | Trifluoromethyl group on a different position | Different reactivity patterns due to position |

| 3-Chloro-2-(trifluoromethyl)aniline | Chloro group at the meta position | Affects electrophilic substitution differently |

| 4-Bromo-2-(trifluoromethyl)aniline | Bromine instead of chlorine | Different halogen properties influencing reactivity |

The unique combination of both chloro and trifluoromethyl groups enhances the electronic properties and reactivity of this compound compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibitory Effects on Pain Pathways : One study demonstrated that modifications of aniline derivatives, including this compound, resulted in varying degrees of antagonistic activity against P2X3 receptors, indicating potential applications in pain management therapies .

- Metabolic Studies : Research involving animal models has shown that this compound exhibits favorable pharmacokinetic properties, with enhanced metabolic stability leading to prolonged activity in vivo .

- Toxicological Assessments : Toxicity studies have indicated that while this compound can act as an irritant, it does not exhibit significant toxicity towards healthy cells at therapeutic concentrations, making it a candidate for further investigation in drug development .

Scientific Research Applications

Chemistry

4-Chloro-2-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance the biological activity of resulting compounds.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drugs targeting various diseases. |

| Agrochemicals | Acts as a precursor for developing pesticides and herbicides. |

| Dyes and Pigments | Employed in producing colorants due to its stable chemical structure. |

Biology

In biological research, this compound has been utilized to study metabolic pathways and enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 2: Biological Activity

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes, affecting drug metabolism. |

| Antimicrobial Activity | Exhibits antibacterial and antifungal properties against various pathogens. |

Medicine

The compound has potential therapeutic applications as a precursor for synthesizing drugs with antimicrobial and antifungal properties. Notably, it has shown efficacy against Mycobacterium tuberculosis, suggesting its role in developing treatments for resistant strains.

Case Study: Antitubercular Activity

A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antitubercular activity, highlighting the potential for repurposing existing compounds for treating resistant strains of tuberculosis.

Antifungal Activity

Research conducted on the antifungal properties of this compound revealed promising results against plant pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. The effective concentration (EC50) values ranged from 0.28 to 36.9 µg/mL.

Table 3: Antifungal Activity Data

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 0.28 - 11.4 |

| Phytophthora capsici | 15.6 - 36.9 |

The biological activity is attributed to its ability to disrupt essential cellular processes in microorganisms, making it a viable candidate for agricultural fungicides.

Pharmacokinetics Study

In vivo models were utilized to assess the pharmacokinetics and efficacy of this compound against various pathogens. The results indicated potent antimicrobial activity with low cytotoxicity in mammalian cells, supporting further development as a therapeutic agent.

Chemical Reactions Analysis

Oxidation Reactions

Nitration:

The compound can undergo nitration to form 4-chloro-2-nitro-5-(trifluoromethyl)aniline, as observed in PubChem data (CID 2737645) . This reaction typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (≤25°C) .

Oxidative Dehydrogenation:

In the presence of oxidizing agents like potassium permanganate (KMnO₄), the compound can form quinones or other oxidized derivatives, as noted in industrial synthesis protocols.

Reduction Reactions

Nitro Group Reduction:

Nitro derivatives (e.g., 4-chloro-2-nitro-5-(trifluoromethyl)aniline) can be reduced to amino derivatives using hydrogen gas (H₂) and catalysts like Raney nickel (Ni) under 1 MPa pressure .

Dehalogenation:

The chloro group may undergo reductive elimination under specific conditions (e.g., Na/NH₃), though such reactions are less common due to the stability of the C-Cl bond .

Substitution Reactions

Nucleophilic Aromatic Substitution:

The chloro group acts as a leaving group in nucleophilic substitution reactions, particularly under basic conditions (e.g., NaOH in DMF).

Electrophilic Aromatic Substitution:

The trifluoromethyl group directs electrophiles to the para position relative to itself, as demonstrated in Friedel-Crafts acylation studies .

Friedel-Crafts Acylation

Reaction Conditions:

The compound undergoes Friedel-Crafts acylation with trifluoroacetyl chloride (CF₃COCl) in the presence of Lewis acids (e.g., ZnCl₂) to form 4-chloro-2-(trifluoroacetyl)aniline hydrochloride .

Mechanism:

The trifluoromethyl group enhances the ring’s electrophilicity, facilitating acylation at the meta position relative to the chloro substituent .

Reaction Comparison Table

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

A chlorination strategy using hydrochloric acid-hydrogen peroxide with cupric chloride as a catalyst is a key method, yielding moderate to good efficiency . Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol%) significantly affect regioselectivity and purity. For example, excess HCl can suppress byproducts like dichlorinated derivatives, while controlled H₂O₂ addition minimizes oxidative degradation .

Q. How is this compound characterized spectroscopically?

Fourier-transform infrared (FT-IR) and Raman spectroscopy are standard for vibrational mode analysis. Key peaks include:

- N-H stretching : 3350–3450 cm⁻¹ (amine group)

- C-F vibrations : 1100–1250 cm⁻¹ (trifluoromethyl)

- C-Cl stretching : 550–750 cm⁻¹

DFT calculations (B3LYP/6-311++G(d,p)) align with experimental data, confirming molecular geometry and electronic properties .

Q. What safety protocols are recommended for handling this compound?

this compound is classified as acute toxicity (Category 4 for dermal, inhalation, and oral exposure). Use PPE: gloves, eye protection, and ABEK respirators. Store in combustible liquids storage (Class 10) at <25°C, away from oxidizers. Toxicity data indicate respiratory system targeting, necessitating fume hood use .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

DFT studies reveal:

- HOMO-LUMO gap : 4.5–5.2 eV, indicating moderate reactivity.

- First-order hyperpolarizability : 1.2 × 10⁻³⁰ esu, suggesting nonlinear optical potential.

- Charge distribution : The trifluoromethyl group withdraws electron density, directing electrophilic substitution to the para-chloro position. These insights guide synthetic modifications for tailored reactivity .

Q. What mechanistic insights exist for its role in synthesizing benzothiazines?

In synthesizing 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol (a benzothiazine precursor), the amine group undergoes thiolation via thiourea intermediate formation. Key steps:

- Nucleophilic substitution : Replacement of Cl with SH⁻ under basic conditions (KOH/EtOH).

- Cyclization : Acid catalysis (H₂SO₄) forms the benzothiazine core. Yield optimization requires strict anhydrous conditions to prevent hydrolysis .

Q. How does substituent positioning (chloro vs. trifluoromethyl) alter chemical behavior compared to isomers?

Comparative studies with 4-chloro-3-(trifluoromethyl)aniline show:

- Reactivity : The ortho-trifluoromethyl group in this compound enhances steric hindrance, reducing nucleophilic substitution rates by ~30% versus the para-substituted isomer.

- Solubility : LogP values differ by 0.5 units due to trifluoromethyl orientation, impacting bioavailability in medicinal chemistry applications .

Q. What metabolic or toxicological data are available from environmental studies?

this compound is a minor metabolite of the fungicide triflumizole. In vitro rat liver S9 fraction studies show hydroxylation pathways, but no significant ring-opening to release free aniline. Environmental persistence is moderate (t₁/₂ = 15–30 days in soil), with bioaccumulation potential (BCF = 120) warranting ecotoxicological monitoring .

Q. Methodological Considerations Table

Comparison with Similar Compounds

Structural and Electronic Properties

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group in this compound deactivates the ring more strongly than -CH₃ in 4-chloro-2-methylaniline, directing EAS to specific positions (e.g., para to -Cl) .

- Steric and Solubility Differences : 2,4-Dichloro-3-(trifluoromethyl)aniline’s additional -Cl substituent increases steric hindrance, limiting its use in reactions requiring planar transition states .

Preparation Methods

Nitration-Reduction Route from m-Chlorobenzotrifluoride

Nitration of m-Chlorobenzotrifluoride

The process begins with m-chlorobenzotrifluoride (3-chloro-1-trifluoromethylbenzene), which undergoes nitration in a mixed acid system (HNO₃/H₂SO₄) at 0–5°C . The nitro group is introduced at the position para to the chlorine substituent, yielding 5-chloro-2-nitrobenzotrifluoride (Fig. 1). The reaction’s regioselectivity is governed by the electron-withdrawing trifluoromethyl group, which directs nitration to the meta position relative to itself .

Key Conditions :

-

Nitric acid concentration: 65–68%

-

Sulfuric acid as a dehydrating agent

-

Reaction temperature: <10°C to minimize side reactions

Catalytic Hydrogenation to Aniline

The nitro intermediate is reduced to the corresponding aniline using Raney nickel under hydrogen pressure (1–3 MPa) in methanol . The reduction proceeds quantitatively, with the nitro group converting to an amine while retaining the chloro and trifluoromethyl substituents.

Optimization Factors :

Catalytic Hydrogenation of 2-Nitro-5-chloro-trifluoromethylbenzene

Synthesis of Nitro Precursor

2-Nitro-5-chloro-trifluoromethylbenzene is synthesized via nitration of 5-chloro-trifluoromethylbenzene, a compound obtained by chlorinating benzotrifluoride at elevated temperatures (80–100°C) using FeCl₃ as a catalyst . The nitration step employs fuming nitric acid in sulfuric acid, achieving 80–85% yield .

Hydrogenation to Target Aniline

The nitro compound is reduced in methanol with Raney nickel (30 g per 195.5 g substrate) under 50 bar H₂ at 140°C . Triethylamine (120 g) is added as an acid acceptor to neutralize HCl byproducts. Post-reaction distillation isolates the product with 97% purity .

Industrial-Scale Parameters :

-

Solvent: Methanol or ethanol

-

Catalyst: Raney nickel (15–20 wt%)

-

Pressure: 40–60 bar

Reaction Conditions and Optimization

Solvent and Catalyst Selection

Methanol is preferred for its polarity and ability to stabilize intermediates. Raney nickel outperforms palladium catalysts in cost and selectivity for aromatic nitro reductions .

Temperature and Pressure Effects

Lower temperatures (50–60°C) favor higher selectivity in the nitration-reduction route, while the hydrogenation method requires elevated temperatures (120–140°C) to overcome activation barriers .

Industrial Production Methods

Batch vs. Continuous Processes

-

Batch : Dominates for small-scale production (<1,000 kg/year), offering flexibility in catalyst recovery .

-

Continuous : Emerging for high-volume outputs (>10,000 kg/year), utilizing fixed-bed reactors with immobilized catalysts .

Byproduct Management

Chlorinated byproducts (e.g., polychlorinated aromatics) are minimized via precise stoichiometry and real-time monitoring. Waste HCl is neutralized with NaOH for disposal .

Comparative Analysis of Methods

| Parameter | Nitration-Reduction | Catalytic Hydrogenation |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Reaction Steps | 2 | 1 |

| Yield (%) | 90–95 | 85–90 |

| Purity (%) | ≥98 | ≥97 |

| Scalability | Medium | High |

The nitration-reduction route offers superior yield and fewer side reactions, while the hydrogenation method is more scalable for industrial volumes .

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINWVPRKDIGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060000 | |

| Record name | 4-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-03-4 | |

| Record name | 2-Trifluoromethyl-4-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.